N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

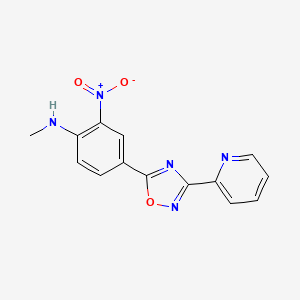

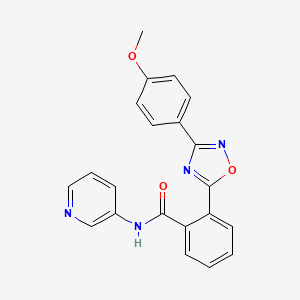

“N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide” is a compound with the molecular formula C20H26N2O2 and a molecular weight of 326.44 . It is also known by registry numbers ZINC000001268830 .

Physical And Chemical Properties Analysis

The solubility of this compound in DMSO is unknown . More detailed physical and chemical properties are not available in the current resources.Zukünftige Richtungen

As this compound is a quinoline derivative, it could potentially be explored for various biological activities. Quinoline derivatives have been studied for their anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase inhibitory, antitumor, and anti-HIV activity . Therefore, “N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide” could be a subject of future research in these areas.

Wirkmechanismus

Target of Action

The primary target of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide is KDM4C , a member of the Jumonji domain-containing histone demethylases (JHDM) . KDM4C plays a crucial role in the regulation of gene expression by demethylating histones, specifically histone H3 at lysine 9 (H3K9) .

Mode of Action

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide inhibits KDM4C by chelating its Fe (II) cofactor through its 8-hydroxyquinoline (8HQ) moiety . This prevents KDM4C from demethylating H3K9, thereby altering the transcriptional activity of genes regulated by this histone mark .

Biochemical Pathways

The inhibition of KDM4C affects the histone methylation status, particularly at H3K9, and consequently alters the transcriptional activity of various genes . This can have downstream effects on numerous biological pathways, including those involved in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

By inhibiting KDM4C, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide can suppress the expression of androgen receptor (AR) target genes in human prostate adenocarcinoma cells . This can lead to decreased cell proliferation and potentially retard tumor growth .

Action Environment

The action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and light exposure . Moreover, its action can be modulated by the presence of other molecules in the cellular environment, such as the levels of Fe (II) and α-ketoglutarate .

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-14(2)20(24)22(17-9-4-3-5-10-17)13-16-12-15-8-6-7-11-18(15)21-19(16)23/h6-8,11-12,14,17H,3-5,9-10,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUHCLSQLQTDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)

![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)